molecular formula C6H5Cl2NZn B1591735 Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- CAS No. 352530-36-0

Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-

Cat. No.: B1591735
CAS No.: 352530-36-0
M. Wt: 227.4 g/mol
InChI Key: PQSXTBMHLNJQKD-UHFFFAOYSA-M
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Description

Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- is an organometallic compound that belongs to the class of zinc complexes. This compound is characterized by the presence of a zinc atom bonded to a chloro[(6-chloro-3-pyridinyl)methyl] group. It is commonly used in various fields such as medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- typically involves the reaction of zinc chloride with 6-chloro-3-pyridinylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia or amines.

Major Products Formed: The major products formed from these reactions include various zinc complexes and derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other organometallic compounds and as a catalyst in various reactions. In biology, it is employed in studies related to enzyme inhibition and metalloenzyme research. In medicine, it is explored for its potential therapeutic properties, particularly in the treatment of certain diseases. In industry, it is utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include Zinc, chloro[(4-chloro-3-pyridinyl)methyl]- and Zinc, chloro[(5-chloro-3-pyridinyl)methyl]-. These compounds share similar structural features but differ in the position of the chlorine atom on the pyridine ring, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

2-chloro-5-methanidylpyridine;chlorozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN.ClH.Zn/c1-5-2-3-6(7)8-4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXTBMHLNJQKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CN=C(C=C1)Cl.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584197
Record name Chlorozinc(1+) (6-chloropyridin-3-yl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-36-0
Record name Chlorozinc(1+) (6-chloropyridin-3-yl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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